molecular formula CH3LiO B14611593 Lithium hydroxymethanide CAS No. 59189-60-5

Lithium hydroxymethanide

Cat. No.: B14611593
CAS No.: 59189-60-5
M. Wt: 38.0 g/mol
InChI Key: NJIBUELDESEHDG-UHFFFAOYSA-N
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Description

Lithium hydroxymethanide (LiCH₂OH) is a lithium alkoxide compound characterized by the hydroxymethanide (-CH₂O⁻) anion coordinated to a lithium cation. This compound is synthesized via hydroxymethylation reactions, typically involving formaldehyde in basic media, a method widely employed for introducing the -CH₂OH group into organic frameworks . Potential applications may include its use as a strong base in organic synthesis or as a precursor in pharmaceutical design, leveraging the hydroxymethyl group’s ability to enhance solubility and bioavailability in drug candidates .

Properties

CAS No.

59189-60-5

Molecular Formula

CH3LiO

Molecular Weight

38.0 g/mol

IUPAC Name

lithium;methanol

InChI

InChI=1S/CH3O.Li/c1-2;/h2H,1H2;/q-1;+1

InChI Key

NJIBUELDESEHDG-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium hydroxymethanide typically involves the reaction of lithium compounds with methanide precursors under controlled conditions. One common method is the reaction of lithium hydroxide with methanide compounds in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process begins with the purification of lithium hydroxide, followed by its reaction with methanide precursors. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Related Lithium Compounds and Reactions

While lithium hydroxymethanide is not discussed, the search results provide extensive data on lithium hydroxide (LiOH) and lithium methoxide (LiOCH₃) , which may offer indirect insights:

CompoundReaction TypeKey ObservationsSource
Lithium hydroxideAcid-base reactionReacts with HCl to form LiCl and water: LiOH+HClLiCl+H2O\text{LiOH}+\text{HCl}\rightarrow \text{LiCl}+\text{H}_2\text{O}
Lithium methoxideAlcoholysisForms via reaction of lithium with methanol: 2Li+2CH3OH2LiOCH3+H22\,\text{Li}+2\,\text{CH}_3\text{OH}\rightarrow 2\,\text{LiOCH}_3+\text{H}_2\uparrow

Hypothetical Reaction Pathways for LiHCO

Based on analogous lithium compounds, potential reactions of LiHCO (if synthesized) could include:

  • Decomposition :

    LiHCOLi2O+CO+H2(ΔH<0)\text{LiHCO}\rightarrow \text{Li}_2\text{O}+\text{CO}+\text{H}_2\quad (\Delta H<0)
  • Acid reaction :

    LiHCO+HClLiCl+HCOOH(formic acid)\text{LiHCO}+\text{HCl}\rightarrow \text{LiCl}+\text{HCOOH}\quad (\text{formic acid})

Research Gaps and Recommendations

  • Experimental synthesis : No peer-reviewed studies on LiHCO were identified. Theoretical calculations or high-pressure synthesis methods (e.g., using diamond anvil cells) might be required to stabilize this compound.

  • Spectroscopic characterization : Infrared (IR) and nuclear magnetic resonance (NMR) data for LiHCO are absent in the literature.

Scientific Research Applications

Lithium hydroxymethanide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.

    Biology: Its potential use in biological systems is being explored, particularly in the context of lithium’s known effects on cellular processes.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders, leveraging lithium’s known mood-stabilizing properties.

    Industry: It is used in the production of advanced materials, including lithium-ion batteries, where it can serve as a precursor for other lithium compounds.

Mechanism of Action

The mechanism by which lithium hydroxymethanide exerts its effects is complex and involves multiple pathways:

    Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It affects pathways related to neurotransmitter release and uptake, particularly those involving dopamine and glutamate. It also influences second messenger systems such as cyclic adenosine monophosphate (cAMP) and inositol phosphates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Cyclopentadienide (C₅H₅Li)

  • Structure and Reactivity: Lithium cyclopentadienide consists of a lithium ion bonded to a cyclopentadienyl anion (C₅H₅⁻). Unlike lithium hydroxymethanide, it is highly reactive in organometallic chemistry due to its aromatic ligand, enabling catalytic and polymerization applications.
  • Safety : Both compounds require stringent handling. Lithium cyclopentadienide’s safety data sheet (SDS) emphasizes eye/skin protection and immediate decontamination due to uncharacterized toxicity . Similar precautions are advised for this compound.

Lithium Hydroxide (LiOH)

  • Basicity and Solubility: Lithium hydroxide is a stronger base (pKb ~0.18) compared to this compound, which likely has moderated basicity due to the electron-donating -CH₂OH group.
  • Industrial Use : LiOH is critical in battery production (e.g., lithium-ion batteries), whereas this compound’s niche lies in synthetic chemistry.

Hydroxymethylnitrofurazone

  • Pharmacodynamic Properties: Hydroxymethylation of nitrofurazone improves its solubility and reduces genotoxicity, a strategy applicable to this compound-derived prodrugs .
  • Bioavailability : Hydroxymethyl groups enhance membrane permeability, a trait that could position this compound as a modifier in drug design .

α-Hydroxymethylated Nitroalkenes

  • This compound could serve as a precursor for similar bioactive molecules.

Comparative Data Table

Compound Molecular Formula Key Properties Applications Safety Precautions
This compound LiCH₂OH Moderate basicity, hydroxymethyl group Organic synthesis, drug precursors Handle with PPE; avoid moisture
Lithium Cyclopentadienide C₅H₅Li High reactivity, aromatic ligand Catalysis, polymer chemistry Eye/skin protection required
Lithium Hydroxide LiOH Strong base, high solubility Batteries, ceramics Corrosive; use in ventilated areas
Hydroxymethylnitrofurazone C₇H₆N₃O₅ Enhanced solubility, reduced toxicity Antimicrobial prodrugs Follow genotoxicity guidelines

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